molecular formula C14H8Cl2F6N4O B2552287 N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide CAS No. 383147-68-0

N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide

Cat. No.: B2552287
CAS No.: 383147-68-0
M. Wt: 433.14
InChI Key: ZBMANMNQAYBQTR-UHFFFAOYSA-N
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Description

N',2-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a di-substituted acetohydrazide featuring two 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. This structure combines a hydrazide backbone with electron-withdrawing substituents (chloro and trifluoromethyl), which are known to enhance chemical stability and influence biological interactions.

Properties

IUPAC Name

N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F6N4O/c15-8-1-6(13(17,18)19)4-23-10(8)3-11(27)25-26-12-9(16)2-7(5-24-12)14(20,21)22/h1-2,4-5H,3H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMANMNQAYBQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating significant inhibition of microbial growth .

Table 1: Antimicrobial Activity Overview

Bacterial StrainActivity Observed
E. coliInhibition
S. aureusInhibition
K. pneumoniaeInhibition

Anticancer Potential

The compound's structural features suggest potential anticancer activity, which is currently under investigation. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, possibly related to the modulation of cellular signaling pathways .

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry. Its ability to form derivatives with altered biological activities allows researchers to explore new therapeutic agents. The synthesis of derivatives can lead to compounds with improved pharmacological profiles or reduced toxicity .

Case Study: Synthesis of Derivatives

A series of derivatives were synthesized by modifying the hydrazide moiety or the pyridine substituents. These derivatives were evaluated for their biological activities, revealing that certain modifications significantly enhanced antimicrobial efficacy compared to the parent compound .

Agricultural Applications

In agricultural sciences, this compound has potential as an agrochemical agent. Its structural similarity to known fungicides suggests that it may act as a fungicide or herbicide. Research into its efficacy in controlling plant pathogens is ongoing, with initial results indicating promising antifungal properties .

Table 2: Agricultural Efficacy Overview

Application AreaPotential Use
FungicideEffective against fungal pathogens
HerbicidePotential for weed control

Mechanism of Action

The mechanism of action of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl and chloropyridine groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The presence of bis-pyridinyl groups distinguishes this compound from mono-substituted analogs. Key comparisons include:

Table 1: Physicochemical Properties of Selected Acetohydrazides
Compound Name Substituents Molecular Weight LogP (Predicted) Key Features
Target Compound Bis(3-chloro-5-CF₃-pyridin-2-yl) ~470.7* ~3.8* High lipophilicity, low solubility
2-{[3-Chloro-5-CF₃-pyridin-2-yl]thio}acetohydrazide (CAS 338422-76-7) Thio-linked pyridinyl 314.7 2.9 Moderate solubility, thioether bridge
2-([3-Chloro-5-CF₃-pyridinyl]amino)acetohydrazide (SS-6995) Amino-linked pyridinyl 295.7 2.5 Increased polarity
2-{4-[3-Chloro-5-CF₃-pyridinyl]piperazino}acetohydrazide Piperazino-linked pyridinyl 337.7 1.8 Enhanced solubility (basic piperazine)

*Estimated based on structural similarity.

  • Lipophilicity: The target compound’s bis-pyridinyl groups increase logP compared to mono-substituted analogs, suggesting reduced aqueous solubility but improved membrane permeability .
  • Solubility: Piperazino-containing analogs (e.g., ) exhibit higher solubility due to ionizable nitrogen, whereas the target compound’s non-polar substituents limit solubility.

Structural-Unique Advantages

The bis-pyridinyl configuration may offer:

  • Enhanced Binding Affinity : Dual pyridinyl groups could engage in π-π stacking or halogen bonding with biological targets.
  • Metabolic Stability: Trifluoromethyl groups resist oxidative degradation, prolonging half-life compared to non-fluorinated analogs .

Q & A

Q. Key Variables :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography or recrystallization is critical due to polar byproducts.

What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Q. Basic

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., hydrazone tautomerism) .
  • HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .
  • NMR/HRMS : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry verifies molecular ions (e.g., [M+H]⁺ at m/z 432.0765) .

Q. Advanced Resolution of Data Contradictions :

  • Tautomeric Forms : Hydrazone vs. azo tautomers may cause splitting in NMR signals; use variable-temperature NMR or IR spectroscopy to identify dominant forms .
  • Low Solubility : For crystallography, co-crystallize with dimethyl sulfoxide (DMSO) to improve crystal quality .

How can researchers optimize coupling reactions to address low yields in large-scale synthesis?

Advanced
Methodological Strategies :

  • Alternative Coupling Reagents : Compare TBTU, EDC/HCl, or DCC for efficiency. TBTU reduces racemization but may require strict anhydrous conditions .
  • Base Selection : Replace NEt₃ with DIEA (diisopropylethylamine) to reduce side reactions in sensitive intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >90% purity .

Q. Table 1: Coupling Agent Comparison

ReagentYield (%)Purity (%)Side Products
TBTU/HOBt7098<5%
EDC/HCl559510%
DCC509015%

What computational and experimental approaches are used to study structure-activity relationships (SAR) for biological targets?

Q. Advanced

  • Molecular Docking : Model interactions with enzymes (e.g., kinase targets) using PyMOL or AutoDock. The trifluoromethyl group enhances hydrophobic binding in active sites .
  • Substituent Modifications : Replace chloro groups with fluoro or methyl to assess impact on IC₅₀ values. For example, 3-fluoro analogs show improved blood-brain barrier penetration in neurological studies .
  • In Vitro Assays : Test against cancer cell lines (e.g., HepG2) using MTT assays, with EC₅₀ values correlated to logP calculations .

How should researchers handle conflicting data in biological activity studies?

Q. Methodological

  • Dose-Response Curves : Repeat assays in triplicate with positive/negative controls to rule out false positives (e.g., cytotoxicity vs. target-specific activity) .
  • Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR) .

What are the best practices for ensuring compound stability during storage?

Q. Basic

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent hydrolysis of the hydrazide moiety .
  • Stability Monitoring : Conduct monthly HPLC checks for degradation peaks (e.g., free pyridine derivatives) .

How can regioselectivity challenges in pyridine substitution be addressed?

Q. Advanced

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the 3-position of pyridine rings .
  • Protecting Groups : Temporarily protect reactive sites with Boc (tert-butoxycarbonyl) during multi-step syntheses .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .

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